molecular formula C15H12ClNO3 B13421000 alpha-Hydroxycarprofen

alpha-Hydroxycarprofen

Cat. No.: B13421000
M. Wt: 289.71 g/mol
InChI Key: SDSSKDHMEVUOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Hydroxycarprofen is a chemical compound with the molecular formula C15H12ClNO3 It is a derivative of carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Hydroxycarprofen can be synthesized through the hydrolysis of alpha-halocarboxylic acids, which are readily available precursors. The process typically involves a base-induced reaction followed by acid workup . Another common method involves the hydration of unsaturated acids and esters to yield the desired hydroxycarboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxycarprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted hydroxycarboxylic acids .

Scientific Research Applications

Alpha-Hydroxycarprofen has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-Hydroxycarprofen is believed to be similar to that of carprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The hydroxy group may enhance the compound’s binding affinity to the COX enzymes, potentially increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Hydroxycarprofen is unique due to its dual functionality as both an alpha-hydroxy acid and a derivative of carprofen. This combination allows it to exhibit properties of both classes of compounds, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C15H12ClNO3/c1-15(20,14(18)19)8-2-4-10-11-7-9(16)3-5-12(11)17-13(10)6-8/h2-7,17,20H,1H3,(H,18,19)

InChI Key

SDSSKDHMEVUOPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)O

Origin of Product

United States

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